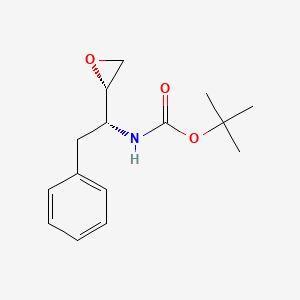

叔丁基((R)-1-((S)-环氧-2-基)-2-苯乙基)氨基甲酸酯

描述

“tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” is a chemical compound that is used in the synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Synthesis Analysis

The synthesis of “tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” involves the use of flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Additionally, chiral sulfinamides, such as enantiopure tert-butanesulfinamide, are used as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .Molecular Structure Analysis

The molecular formula of “tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .Chemical Reactions Analysis

“tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis

“tert-Butyl (®-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate” appears as white to pale yellow or pale pink crystals or powder . It has a melting point of 105-110°C . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学研究应用

合成技术

光气介导的合成:叔丁基((S)-1-((R)-环氧-2-基)-2-苯乙基)氨基甲酸酯的高产率制备技术涉及通过光气介导的 Boc 参与邻基团参与的手性反转。这种方法具有简单、成本效益高和产率高的优点,使其在工业应用中可靠 (Li 等人,2015 年)。

高度立体选择性不对称羟醛缩合路线:相关氨基甲酸酯化合物的对映选择性合成利用不对称顺式和反式羟醛缩合反应。这些方法对于设置立体异构中心至关重要,并且已用于创建有效的 β-分泌酶抑制剂,表明它们在药物化学中的潜力 (Ghosh 等人,2017 年)。

催化和化学反应

生物启发的锰络合物在环氧化中的作用:锰络合物被探索用于叔丁基氨基甲酸酯的环氧酮衍生物合成中的高效催化环氧化。这些络合物使用 H2O2 作为氧化剂,突出了它们在生态友好和高效合成中的作用 (Qiu 等人,2019 年)。

铑催化的对映选择性加成:铑催化剂用于涉及氨基甲酸酯化合物的对映选择性加成反应。此类催化剂在合成药物手性中间体中发挥重要作用 (Storgaard 和 Ellman,2009 年)。

在药物合成中的应用

天然产物衍生物的合成:合成诸如与具有细胞毒活性的天然产物 jaspine B 相关的中间体 (R)-叔丁基氨基甲酸酯,举例说明了该化合物在开发抗癌药物中的用途 (Tang 等人,2014 年)。

有机硒化物和有机碲化物的酶促动力学拆分:叔丁基氨基甲酸酯衍生物的酶促拆分显示出优异的对映选择性,从而产生旋光纯对映异构体。这一过程对于合成用于各种化学合成的手性中间体至关重要 (Piovan 等人,2011 年)。

作用机制

安全和危害

未来方向

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

属性

IUPAC Name |

tert-butyl N-[(1R)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-12(13-10-18-13)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,16,17)/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPOUMXZERMIJK-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@H]2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-nitropyridin-2-yl)amino]acetic Acid](/img/structure/B3176210.png)

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)

![3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B3176289.png)